REACTION_CXSMILES
|
Cl[C:2](Cl)(Cl)[CH:3]([OH:5])[OH:4].[O-]S([O-])(=O)=O.[Na+].[Na+].NO.Cl.[F:18][C:19]1[CH:25]=C[C:22]([NH2:23])=[CH:21][C:20]=1[CH3:26]>O.Cl>[NH2:23][C:22]1[CH:21]=[C:20]([CH3:26])[C:19]([F:18])=[CH:25][C:2]=1[C:3]([OH:5])=[O:4] |f:1.2.3,4.5|
|
Name
|
|
Quantity
|
76 g
|
Type
|
reactant
|
Smiles
|
ClC(C(O)O)(Cl)Cl
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1 kg
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
94.1 g
|
Type
|
reactant
|
Smiles
|
NO.Cl
|
Name
|
|
Quantity
|
51.3 g
|
Type
|
reactant
|
Smiles
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FC1=C(C=C(N)C=C1)C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
Cl
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The suspension was heated to boiling
|
Type
|
FILTRATION
|
Details
|
the solid was filtered off
|
Type
|
WASH
|
Details
|
washed twice with warm water (40° C.)
|
Type
|
CUSTOM
|
Details
|
Yield
|
Type
|
CUSTOM
|
Details
|
after drying overnight at 60° C. under vacuum
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
was used without further purification
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
ADDITION
|
Details
|
The 275 g of crude product was slowly poured in 500 ml of concentrated H2SO4 at 50° C., such that the temperature
|
Type
|
CUSTOM
|
Details
|
was kept below 75° C
|
Type
|
ADDITION
|
Details
|
After completion of addition
|
Type
|
TEMPERATURE
|
Details
|
the dark/purple solution was heated to 85° C. for 15 minutes
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling down to room temperature
|
Type
|
ADDITION
|
Details
|
the solution was poured in 2 L of ice water
|
Type
|
WAIT
|
Details
|
was left
|
Type
|
WAIT
|
Details
|
standing for an half hour
|
Duration
|
0.5 h
|
Type
|
FILTRATION
|
Details
|
The red solid was filtered
|
Type
|
WASH
|
Details
|
washed twice with cold water
|
Type
|
CUSTOM
|
Details
|
Subsequently, the solid was dried under vacuum at 70° C
|
Type
|
ADDITION
|
Details
|
Yield: 69.9 g (quantitatively from 4-fluoro-3-methyl aniline) of a mixture of two regio isomers
|
Type
|
ADDITION
|
Details
|
The mixture of isatins (69.4 g)
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in 1 L 1N aq. NaOH
|
Type
|
ADDITION
|
Details
|
subsequently 100 ml of 30% aq. H2O2 was added drop wise
|
Type
|
CUSTOM
|
Details
|
the temperature below 30° C
|
Type
|
ADDITION
|
Details
|
After completion of addition
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to 45° C. until evolution of gas
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
WASH
|
Details
|
washed twice with water
|
Type
|
CUSTOM
|
Details
|
air-dried 45° C
|
Reaction Time |
1 min |
Name
|
|
Type
|
|
Smiles
|
NC1=C(C(=O)O)C=C(C(=C1)C)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |